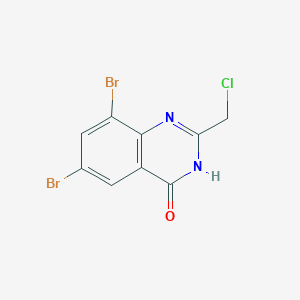
6,8-ジブロモ-2-クロロメチル-3H-キナゾリン-4-オン
説明
6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one (DBCMQ) is an organic compound that is widely used in the field of organic chemistry. It is a derivative of quinazolin-4-one, and its structure consists of a quinazolin-4-one core with two bromine and one chlorine substituents. DBCMQ is a highly versatile compound due to its unique structure, and it is used for a variety of applications in organic synthesis, scientific research, and laboratory experiments.
科学的研究の応用
入手可能な情報に基づいて、「6,8-ジブロモ-2-クロロメチル-3H-キナゾリン-4-オン」の科学研究における用途を包括的に分析し、いくつかのユニークな用途に焦点を当てます。
抗菌活性
キナゾリン-4-オン誘導体は、細菌や真菌に対して有望な抗菌活性を示しています 。「6,8-ジブロモ-2-クロロメチル-3H-キナゾリン-4-オン」の特定の抗菌活性の研究は、新しい抗生物質の開発につながる可能性があります。
PARP阻害剤
キナゾリン-4-オン誘導体は、モノADPリボシル化に関与する効果的なPARP阻害剤として研究されてきました 。「6,8-ジブロモ-2-クロロメチル-3H-キナゾリン-4-オン」のPARP阻害剤としての特定の活性を、治療用途で探求することができます。
抗真菌剤および抗ウイルス剤の用途
キナゾリン-4-オン誘導体の幅広い生物活性プロファイルにより、この化合物は真菌およびウイルス感染症の治療における潜在的な用途が注目されています .
抗炎症および鎮痛作用
キナゾリン-4-オン誘導体の抗炎症および鎮痛作用に関する研究は、「6,8-ジブロモ-2-クロロメチル-3H-キナゾリン-4-オン」にまで広げることができ、新しい疼痛管理薬につながる可能性があります .
血糖降下作用
一部のキナゾリン-4-オン誘導体で観察される血糖降下作用から、「6,8-ジブロモ-2-クロロメチル-3H-キナゾリン-4-オン」は糖尿病管理における潜在的な用途について研究することができます .
作用機序
Target of Action
It has been tested in vitro against the human breast cancer cell line (mcf-7) , suggesting that it may target proteins or pathways involved in breast cancer.
Biochemical Pathways
It has been shown to activate the apoptotic cascade in mcf-7 cells , suggesting that it may influence pathways related to programmed cell death.
Result of Action
6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one has shown promising cytotoxic activity against the MCF-7 breast cancer cell line . Some derivatives of this compound have exerted a powerful cytotoxic effect, with a very low IC50 . All tested compounds activated the apoptotic cascade in MCF-7 cells .
生化学分析
Biochemical Properties
6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one plays a significant role in biochemical reactions, particularly in the context of its antitumor activity. This compound interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme caspase-3, a member of the cysteine protease family, which plays a crucial role in apoptotic pathways by cleaving a variety of key cellular proteins . The interaction of 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one with caspase-3 leads to the activation of the apoptotic cascade, thereby inducing programmed cell death in cancer cells .
Cellular Effects
6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one has profound effects on various types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis, thereby inhibiting cell proliferation . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of caspase-3 by 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one leads to the cleavage of key cellular proteins, resulting in the execution of apoptosis . Additionally, this compound has been observed to affect gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding of 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one to caspase-3 results in the activation of the enzyme, which in turn triggers the apoptotic cascade . This activation leads to the cleavage of various substrates, ultimately resulting in cell death. Furthermore, 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one has been shown to inhibit the activity of certain kinases, thereby affecting cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one remains stable under specific conditions, allowing for sustained antitumor activity. Prolonged exposure to this compound can lead to its degradation, which may reduce its efficacy over time. Long-term studies in vitro and in vivo have demonstrated that 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one can maintain its apoptotic effects on cancer cells, although the extent of these effects may diminish with time.
Dosage Effects in Animal Models
The effects of 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one vary with different dosages in animal models. At lower doses, this compound has been shown to induce apoptosis in cancer cells without causing significant toxicity . At higher doses, 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one can exhibit toxic effects, including damage to normal cells and tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired antitumor activity . Beyond this threshold, the compound’s efficacy plateaus, and adverse effects become more pronounced .
Metabolic Pathways
6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. The metabolites of 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one can further interact with cellular targets, contributing to its overall antitumor activity. Additionally, this compound has been shown to affect metabolic flux and metabolite levels, particularly in cancer cells.
Transport and Distribution
The transport and distribution of 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one can bind to intracellular proteins, facilitating its distribution to various cellular compartments. The localization and accumulation of this compound within cells are critical factors that influence its antitumor activity.
Subcellular Localization
The subcellular localization of 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cellular targets. Targeting signals and post-translational modifications may direct 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one to specific compartments or organelles, enhancing its efficacy. The subcellular distribution of this compound is essential for its ability to induce apoptosis and inhibit cell proliferation.
特性
IUPAC Name |
6,8-dibromo-2-(chloromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2ClN2O/c10-4-1-5-8(6(11)2-4)13-7(3-12)14-9(5)15/h1-2H,3H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTKKBVDRWHPQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC(=N2)CCl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![22,22-Dichloro-4,5,9,10,14,15,19,20-octaethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),4,8,10,14,18-hexaene](/img/structure/B1492393.png)
![N-[2-(4-bromophenyl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B1492395.png)
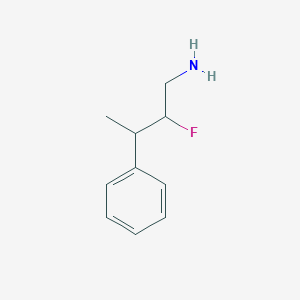
![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dihydrochloride](/img/structure/B1492397.png)

![5,6-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1492400.png)
![1-[(1,3-Oxazol-4-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1492405.png)
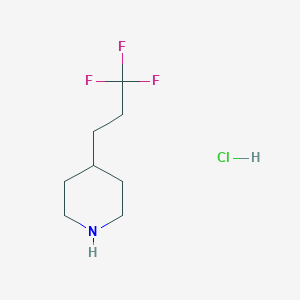

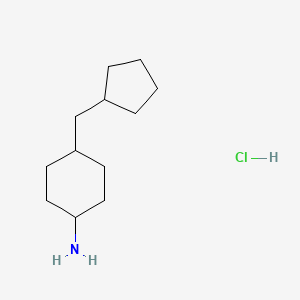
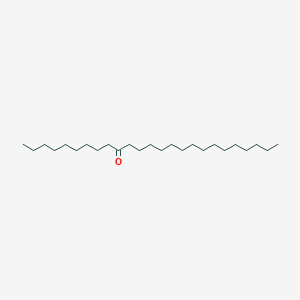
![(3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1492412.png)
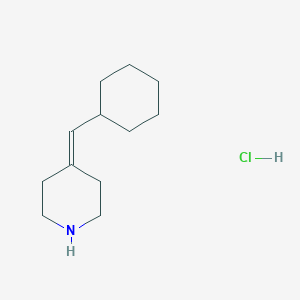
![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1492414.png)